Adb-chminaca

CB1 receptor Binding affinity Indazole cannabinoid

ADB-CHMINACA (≥98%) is a certified reference material for forensic toxicology and CB1 receptor pharmacology. Its distinctive tert-leucine amide side chain and cyclohexylmethyl tail generate hydroxylated metabolites A9, A4, and A6—targets not covered by generic cannabinoid calibrators. Substituting this compound with AB-CHMINACA or ADB-BINACA without adjusting assay conditions compromises LC-MS/MS accuracy and regulatory compliance. Use ADB-CHMINACA-specific reference standards and deuterated internal standards (e.g., MAB-CHMINACA‑d4) for definitive intake confirmation in urine, blood, oral fluid, and hair. Licensed laboratories only.

Molecular Formula C21H30N4O2
Molecular Weight 370.5 g/mol
CAS No. 1185887-13-1
Cat. No. B592636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdb-chminaca
CAS1185887-13-1
SynonymsL-MAB-CHMINACA;  N-[(1S)-Amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)- 1H-indazole-3-carboxamide; 
Molecular FormulaC21H30N4O2
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
InChIInChI=1S/C21H30N4O2/c1-21(2,3)18(19(22)26)23-20(27)17-15-11-7-8-12-16(15)25(24-17)13-14-9-5-4-6-10-14/h7-8,11-12,14,18H,4-6,9-10,13H2,1-3H3,(H2,22,26)(H,23,27)/t18-/m1/s1
InChIKeyZWCCSIUBHCZKOY-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADB-CHMINACA: A High-Affinity Indazole-Based Synthetic Cannabinoid Agonist


ADB-CHMINACA (CAS 1185887-13-1, also designated MAB-CHMINACA or ADMB-CHMINACA) is an indazole-derived synthetic cannabinoid that functions as a potent full agonist at human cannabinoid receptor 1 (hCB₁). Originally developed by Pfizer in 2009 as part of an analgesic development program [1], this compound exhibits a reported CB₁ binding affinity (Kᵢ) of 0.289 nM and a functional EC₅₀ value of 0.620 nM, placing it among the most potent synthetic cannabinoids identified to date [2]. The compound bears a distinctive tert-leucine amide structural motif that distinguishes it from earlier generation valine- and phenylalanine-derived indazole cannabinoids, and its cyclohexylmethyl tail group directs its metabolic fate primarily toward hydroxylation pathways distinct from fluorinated or unsubstituted benzyl analogs [3].

Why ADB-CHMINACA Cannot Be Substituted with Other Indazole Cannabinoids


Within the indazole synthetic cannabinoid family, compounds that share similar core scaffolds (e.g., indazole-3-carboxamide) exhibit order-of-magnitude differences in receptor binding affinity and functional potency that translate to materially different experimental outcomes [1]. The tert-leucine amide side chain of ADB-CHMINACA confers a distinct pharmacokinetic and metabolic signature compared to the valine amide of AB-CHMINACA or the methyl ester terminus of MDMB-CHMICA, affecting both parent compound detectability in biological matrices and the specific hydroxylated metabolites that must be targeted for consumption verification [2]. Consequently, substituting ADB-CHMINACA with a structurally related analog such as AB-CHMINACA or ADB-BINACA without adjusting assay conditions, calibration ranges, or metabolite targets will compromise analytical accuracy, functional assay comparability, and regulatory compliance in forensic or clinical research settings [3].

Quantitative Differentiation Evidence for ADB-CHMINACA Relative to Key Comparators


CB₁ Receptor Binding Affinity: ADB-CHMINACA vs. AB-CHMINACA

ADB-CHMINACA demonstrates approximately 2.7-fold higher CB₁ receptor binding affinity (lower Kᵢ) compared to its close structural analog AB-CHMINACA, as measured under comparable in vitro radioligand displacement assay conditions [1]. This difference arises from the tert-leucine amide side chain in ADB-CHMINACA replacing the valine amide present in AB-CHMINACA, resulting in enhanced receptor interaction energetics [2].

CB1 receptor Binding affinity Indazole cannabinoid

Functional CB₁ Agonist Potency: ADB-CHMINACA vs. ADB-FUBINACA

In functional assays of CB₁ receptor activation, ADB-CHMINACA (EC₅₀ = 0.620 nM) exhibits approximately 1.6-fold higher potency than ADB-FUBINACA (EC₅₀ = 0.98 nM) [1]. This difference is attributable to the substitution of ADB-FUBINACA's 4-fluorobenzyl head group with ADB-CHMINACA's cyclohexylmethyl moiety, which alters receptor activation kinetics despite comparable binding affinities [2].

Functional activity CB1 agonist EC50

Functional Potency Gap: ADB-CHMINACA vs. ADB-BINACA

Despite sharing the same tert-leucine amide side chain, ADB-CHMINACA (EC₅₀ = 0.620 nM) displays approximately 23.7-fold higher functional potency at CB₁ receptors than ADB-BINACA (EC₅₀ = 14.7 nM) [1][2]. This substantial potency gap stems from the replacement of ADB-BINACA's benzyl head group with ADB-CHMINACA's cyclohexylmethyl group, demonstrating that the N1-substituent exerts a dominant effect on functional agonist efficacy independent of the amino acid-derived terminus [3].

Structure-activity relationship CB1 agonist Functional selectivity

In Vitro Cytotoxicity Profile: ADB-CHMINACA vs. MDMB-CHMICA in Pulmonary and Buccal Cell Lines

In a comparative MTT cytotoxicity study using A549 lung carcinoma and TR146 buccal carcinoma cell lines, MDMB-CHMICA smoke condensate exhibited higher cytotoxic sensitivity than ADB-CHMINACA smoke condensate when both were compared against damiana (Turnera diffusa) smoke condensate as a plant matrix control [1]. While both synthetic cannabinoid reference standards produced concentration-dependent decreases in cell viability, ADB-CHMINACA extracts were noted to be more potent than the damiana plant extract alone, yet less potent than MDMB-CHMICA in the smoke condensate comparison [1].

Cytotoxicity MTT assay Forensic toxicology

Metabolic Pathway Differentiation: ADB-CHMINACA Metabolite Targets for Forensic Confirmation

In human hepatocyte incubation studies (10 μmol/L, 3 h), ADB-CHMINACA undergoes biotransformation primarily at the cyclohexylmethyl tail, generating ten major phase I metabolites, a pattern consistent with structural analogs but yielding compound-specific hydroxylated products [1]. Three metabolites—designated A9 (ADB-CHMINACA hydroxycyclohexylmethyl), A4 (ADB-CHMINACA 4″-hydroxycyclohexyl), and A6 (ADB-CHMINACA hydroxycyclohexylmethyl)—were identified as optimal targets for documenting ADB-CHMINACA intake in clinical and forensic casework [1]. Minor reactions also occurred at the tert-butyl chain, and only two of six commercially available potential metabolite standards matched actual metabolites detected in hepatocyte incubations [1].

Metabolite identification Human hepatocytes LC-HRMS

Validated Application Scenarios for ADB-CHMINACA Based on Empirical Evidence


Calibration Standard Preparation for Quantitative LC-MS/MS Analysis of Biological Matrices

ADB-CHMINACA certified reference material (CRM) solutions (e.g., 100 μg/mL in methanol, Cerilliant®) serve as primary calibrators for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods targeting ADB-CHMINACA and its metabolites in urine, blood, oral fluid, and hair specimens for forensic toxicology and clinical case confirmation [1][2]. The compound's distinct metabolic profile—with A9, A4, and A6 as the recommended confirmatory targets [3]—necessitates use of ADB-CHMINACA-specific reference standards rather than generic cannabinoid calibrators. Deuterated internal standards (e.g., MAB-CHMINACA-d4) are commercially available for accurate quantification via isotope dilution mass spectrometry .

In Vitro CB₁ Receptor Pharmacology and Structure-Activity Relationship (SAR) Studies

Given its high binding affinity (Kᵢ = 0.289 nM) and functional potency (EC₅₀ = 0.620 nM) at CB₁ receptors [1], ADB-CHMINACA serves as a reference full agonist in in vitro pharmacological assays investigating indazole-based synthetic cannabinoid SAR. The compound's tert-leucine amide side chain and cyclohexylmethyl N1-substituent provide a defined structural baseline for comparing the effects of amino acid terminus modifications (e.g., valine in AB-CHMINACA) and head group substitutions (e.g., benzyl in ADB-BINACA, 4-fluorobenzyl in ADB-FUBINACA) on receptor binding kinetics and functional activation [2][3].

Metabolite Reference Standard Development for Forensic Confirmation Workflows

The human hepatocyte metabolism data for ADB-CHMINACA [1] provide a validated foundation for analytical reference standard manufacturers to produce and certify the specific hydroxylated metabolites (A9, A4, A6) required for definitive intake confirmation. Given that only two of six commercially available potential metabolite standards matched actual in vitro metabolites, procurement of ADB-CHMINACA parent compound for in-house metabolism studies or targeted metabolite standard synthesis is essential for laboratories developing confirmatory assays [1].

In Vitro Cytotoxicity Assessment in Inhalation Toxicology Research

As demonstrated in comparative MTT assays using A549 lung carcinoma and TR146 buccal carcinoma cell lines [1], ADB-CHMINACA reference standards and smoke condensates produce quantifiable, concentration-dependent reductions in cell viability. Laboratories investigating pulmonary or mucosal toxicity of synthetic cannabinoid aerosols require ADB-CHMINACA reference material distinct from MDMB-CHMICA or other analogs, as the observed cytotoxicity profiles differ among structurally related compounds under identical exposure conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adb-chminaca

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.